molecular formula C16H20N4O2 B10949059 1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-5-carboxamide

1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10949059
M. Wt: 300.36 g/mol
InChI Key: GJEHFVUQWMDJQP-UHFFFAOYSA-N
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Description

1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound with a complex structure that includes a pyrazole ring, a methyl group, a propyl group, and a benzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 4-methylbenzoyl chloride with 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

2-methyl-4-[(4-methylbenzoyl)amino]-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-4-9-17-16(22)14-13(10-18-20(14)3)19-15(21)12-7-5-11(2)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,17,22)(H,19,21)

InChI Key

GJEHFVUQWMDJQP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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